![molecular formula C10H22O8 B14110473 Acetic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B14110473.png)
Acetic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the polyethylene glycol (PEG) family and is known for its high solubility in water and various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol typically involves the reaction of ethylene oxide with ethylene glycol in the presence of a catalyst. This process is repeated multiple times to achieve the desired chain length. The final product is then esterified with acetic acid to form the compound .
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous addition of ethylene oxide to ethylene glycol under controlled temperature and pressure conditions, followed by esterification with acetic acid .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
Acetic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and lubricants.
Mechanism of Action
The mechanism of action of acetic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent. Additionally, its ester group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol .
Comparison with Similar Compounds
Similar Compounds
Octaethylene glycol: Similar structure but lacks the ester group.
Ethyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate: Similar structure with an ethyl ester group instead of acetic acid.
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Contains a methoxy group instead of a hydroxyl group .
Uniqueness
Acetic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol is unique due to its combination of multiple ethylene glycol units and an ester group, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Properties
Molecular Formula |
C10H22O8 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
acetic acid;2-[2-(2-hydroxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C6H14O4.2C2H4O2/c7-1-3-9-5-6-10-4-2-8;2*1-2(3)4/h7-8H,1-6H2;2*1H3,(H,3,4) |
InChI Key |
FUWLTUNFQOQQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(COCCOCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


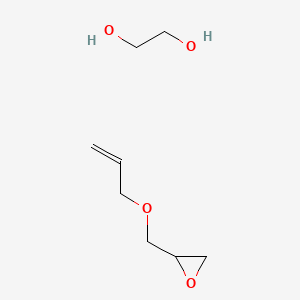
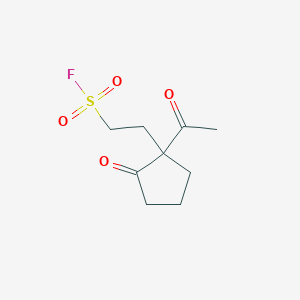
![2-[(3-Phenyl-2-propen-1-yl)thio]benzoic acid](/img/structure/B14110398.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B14110400.png)
![2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110406.png)
![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14110426.png)
![4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B14110427.png)
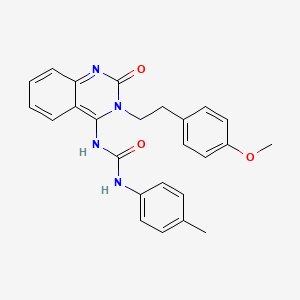
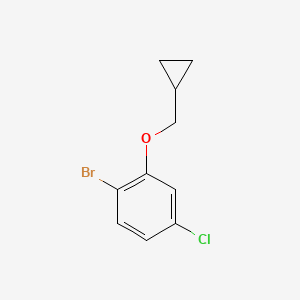
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110435.png)
![but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B14110437.png)
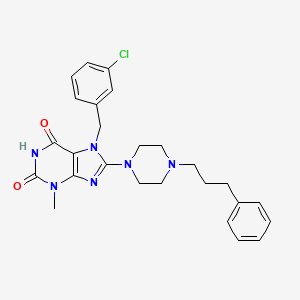
![2-methyl-6-[(Z)-2-phenylethenyl]pyridine](/img/structure/B14110452.png)
![N-[(1Z)-1-(biphenyl-4-yl)ethylidene]-4-(4-chlorobenzyl)piperazin-1-amine](/img/structure/B14110459.png)
